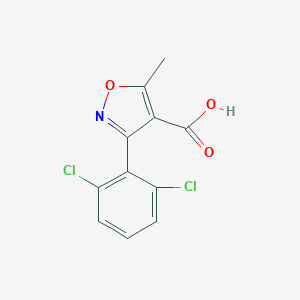
Monoacetyldapsone
Vue d'ensemble
Description
Monoacetyldapsone, also known as 4’-sulfanilylacetanilide, MADDS, N-Acetyl-4,4’-diaminodiphenylsulfone, or N-Acetyldapsone, is a metabolite of Dapsone . Its chemical formula is C14H14N2O3S, and it has a molecular weight of 290.338 .
Molecular Structure Analysis
Monoacetyldapsone’s structure includes an acetamide group (CH3CONH2) attached to a sulfone group (SO2) and two phenyl groups (C6H5) . The InChI key is WDOCBIHNYYQINH-UHFFFAOYSA-N .
Chemical Reactions Analysis
Monoacetyldapsone is a metabolite of Dapsone, which is transformed into Monoacetyldapsone and Dapsone hydroxylamine . The exact chemical reactions involving Monoacetyldapsone are not specified in the available resources.
Physical And Chemical Properties Analysis
Monoacetyldapsone has a water solubility of 0.117 mg/mL and a logP of 1.55 . It has a pKa (Strongest Acidic) of 13.5 and a pKa (Strongest Basic) of 2.03 . It has a hydrogen acceptor count of 4 and a hydrogen donor count of 2 .
Applications De Recherche Scientifique
Neuroprotection
MADDS has been studied for its neuroprotective properties. Research indicates that dapsone and its derivatives, including MADDS, may have therapeutic benefits in neurodegenerative diseases like Parkinson’s and Alzheimer’s by exhibiting antioxidant, anti-excitotoxic, and antiapoptotic effects . These properties help regulate the mechanisms of damage that lead to neuronal cell death, suggesting potential applications in neuroprotective therapy.
Cytoprotection
Beyond the nervous system, MADDS shows promise in protecting against cell damage in other organs. Its cytoprotective effects could be beneficial in clinical trials for patients suffering from heart, renal, and pulmonary cell damage . The compound’s ability to mitigate oxidative stress and inflammation makes it a candidate for translational therapy in various ischemic and traumatic conditions.
Anti-inflammatory Applications
The anti-inflammatory effects of MADDS are well-documented, particularly in dermatological therapies . Its application in skin-related conditions, where inflammation plays a significant role, could be expanded upon with further research into its specific mechanisms and efficacy.
Antimicrobial Activity
MADDS inherits the antimicrobial activity of dapsone, which has been used since 1937 . Its bacteriostatic effect, which involves the regulation of folic acid synthesis necessary for DNA synthesis, could be harnessed in new antimicrobial therapies, especially in drug-resistant infections.
Determination of Acetylation Phenotype
A specific and sensitive high-performance liquid chromatography assay for the determination of dapsone and MADDS in human plasma has been developed . This method is used to determine the acetylator phenotype in population studies, which is crucial for understanding individual responses to drugs and tailoring personalized medicine.
Pharmacokinetics and Drug Metabolism
Understanding the pharmacokinetics of MADDS is essential for its application in medicine. Studies have shown that MADDS is distributed into all organs and excreted through urine, with a small amount excreted in feces . This knowledge is vital for dosing regimens and predicting drug interactions.
Synthesis of Parenteral Application Modalities
Research into the synthesis of parenteral application modalities for dapsone and its derivatives, including MADDS, is ongoing . While oral application remains the primary method, the development of alternative administration routes could improve the drug’s bioavailability and therapeutic potential.
Antioxidant Properties
The antioxidant properties of MADDS contribute to its neuroprotective and cytoprotective effects. By reducing oxidative stress, MADDS could play a role in therapies aimed at conditions where oxidative damage is a significant factor, such as ischemic injuries and certain chronic diseases .
Safety and Hazards
Mécanisme D'action
Target of Action
Monoacetyldapsone, a metabolite of Dapsone , primarily targets mycobacterium leprae , the bacterium responsible for leprosy . It also acts against a wide range of other bacteria .
Mode of Action
Monoacetyldapsone, like Dapsone, inhibits the synthesis of dihydrofolic acid . It competes with para-amino-benzoate for the active site of dihydropteroate synthetase , an enzyme involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication .
Biochemical Pathways
The primary biochemical pathway affected by Monoacetyldapsone is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, it prevents the formation of dihydrofolic acid, a precursor to folic acid . This disrupts DNA synthesis in the bacteria, leading to their death .
Pharmacokinetics
Monoacetyldapsone exhibits linear pharmacokinetics within the therapeutic range . After oral administration, it is slowly absorbed, reaching maximum plasma concentration at about 4 hours . The elimination half-life of Dapsone, from which Monoacetyldapsone is derived, is about 30 hours . Monoacetyldapsone is almost completely protein-bound , and is extensively metabolized . It is excreted in urine, partly conjugated as N-glucuronides and N-sulphates .
Result of Action
The primary result of Monoacetyldapsone’s action is the inhibition of bacterial growth and replication . By disrupting folic acid synthesis, it prevents the bacteria from producing the nucleotides needed for DNA synthesis . This leads to the death of the bacteria, effectively treating the infection .
Action Environment
The action of Monoacetyldapsone can be influenced by various environmental factors. For instance, the rate of elimination of Dapsone is increased by Rifampicin , while Pyrimethamine increases its volume of distribution . Probenecid decreases the renal clearance of Dapsone . Conditions like alcoholic liver disease, coeliac disease, and dermatitis herpetiformis may affect the absorption of Dapsone , and by extension, Monoacetyldapsone. Severe leprosy has also been reported to affect the extent of absorption .
Propriétés
IUPAC Name |
N-[4-(4-aminophenyl)sulfonylphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOCBIHNYYQINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205040 | |
| Record name | Monoacetyldapsone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Monoacetyldapsone | |
CAS RN |
565-20-8 | |
| Record name | Monoacetyldapsone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=565-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monoacetyldapsone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 565-20-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Monoacetyldapsone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Monoacetyl dapsone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOACETYLDAPSONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4YKS8ULCN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



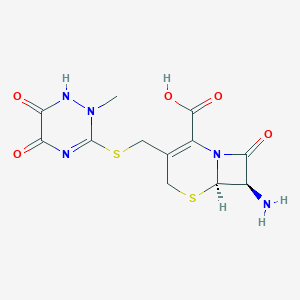
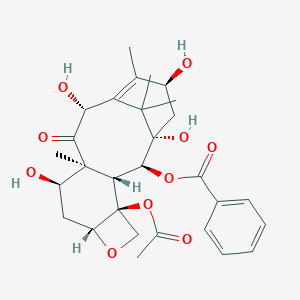
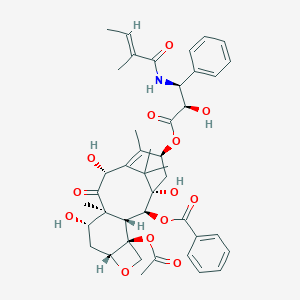

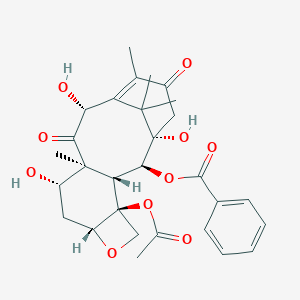
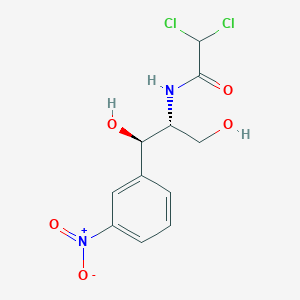


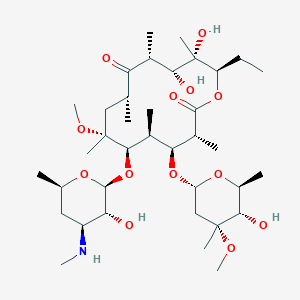
![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7,13-dimethoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B194055.png)
![2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-](/img/structure/B194069.png)


